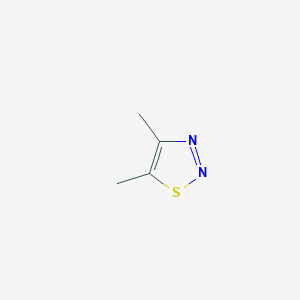
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The sodium salt form of this compound enhances its solubility in water, making it easier to administer in medical settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt typically involves the reaction of malonic acid derivatives with urea under specific conditions. The process begins with the alkylation of malonic acid derivatives to introduce the pentenyl and propyl groups. This is followed by cyclization with urea to form the barbituric acid core. The final step involves the conversion of the barbituric acid to its sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its alcohol derivatives.
Substitution: The sodium salt can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and metal salts are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted barbiturates depending on the reagents used.
科学研究应用
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and sedative.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other barbiturate derivatives.
作用机制
The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to inhibitory neurotransmission.
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: Known for its use as a short-acting sedative.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt is unique due to its specific alkyl substitutions, which confer distinct pharmacokinetic and pharmacodynamic properties. These substitutions can affect the compound’s solubility, duration of action, and potency compared to other barbiturates.
属性
CAS 编号 |
64082-40-2 |
|---|---|
分子式 |
C12H17N2NaO3 |
分子量 |
260.26 g/mol |
IUPAC 名称 |
sodium;5-[(E)-pent-2-enyl]-5-propylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-3-5-6-8-12(7-4-2)9(15)13-11(17)14-10(12)16;/h5-6H,3-4,7-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1/b6-5+; |
InChI 键 |
RCQSAXVTKZPJKF-IPZCTEOASA-M |
手性 SMILES |
CCCC1(C(=O)NC(=O)[N-]C1=O)C/C=C/CC.[Na+] |
规范 SMILES |
CCCC1(C(=O)NC(=O)[N-]C1=O)CC=CCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


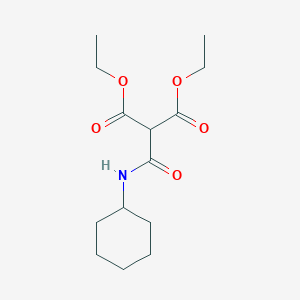
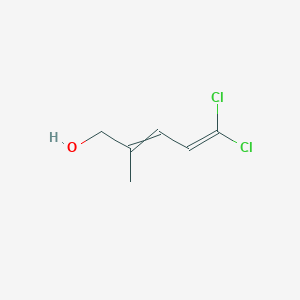
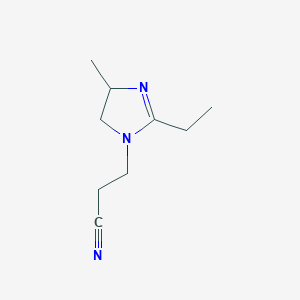

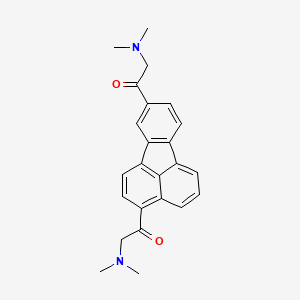

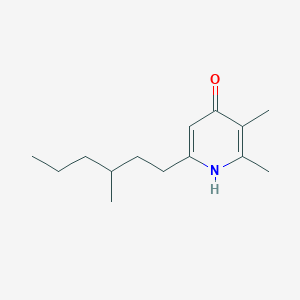
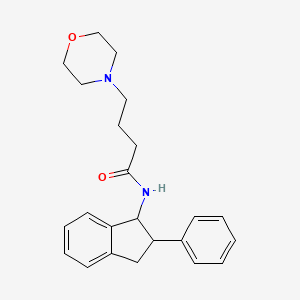
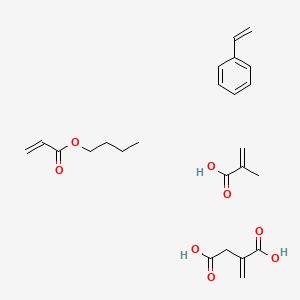
methanone](/img/structure/B14488937.png)
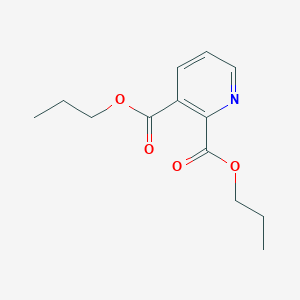
phosphane](/img/structure/B14488952.png)
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
